Bicyclo[3.3.0]octan-1-ol
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Overview
Description
Bicyclo[3.3.0]octan-1-ol is an organic compound with the molecular formula C₈H₁₄O. It is a bicyclic alcohol, characterized by a unique structure where two cyclohexane rings are fused together, sharing two carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the notable methods for synthesizing Bicyclo[3.3.0]octan-1-ol involves a three-component coupling reaction of alk-4-enyl iodides with carbon monoxide and alkenes in the presence of zinc. Another approach includes the ring expansion of four-membered carbocycles using acid-catalyzed reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.3.0]octan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Bicyclo[3.3.0]octan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of Bicyclo[3.3.0]octan-1-ol largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific derivative or application .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.2.1]octan-1-ol: Similar in structure but with a different ring fusion pattern.
Bicyclo[3.3.1]nonane: Another bicyclic compound with a different ring size and fusion.
Uniqueness
Bicyclo[3.3.0]octan-1-ol is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of complex molecules and in various research applications.
Properties
CAS No. |
52318-93-1 |
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Molecular Formula |
C8H14O |
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2,3,4,5,6,6a-hexahydro-1H-pentalen-3a-ol |
InChI |
InChI=1S/C8H14O/c9-8-5-1-3-7(8)4-2-6-8/h7,9H,1-6H2 |
InChI Key |
LDDVZRCVQYSNPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCCC2(C1)O |
Origin of Product |
United States |
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